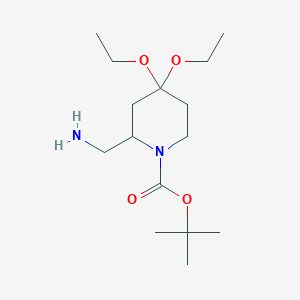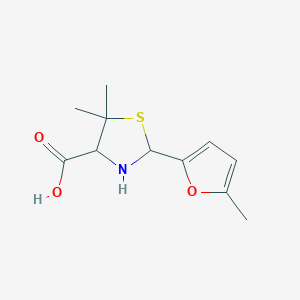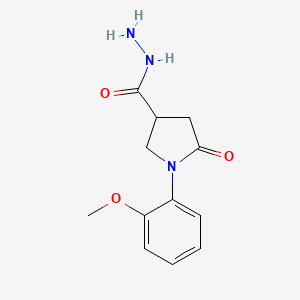
Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate
Overview
Description
“Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate” is likely a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also has an amino group (-NH2), which can participate in various chemical reactions and can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with an amino acid derivative like Boc-protected aminomethyl . The exact synthesis route would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carbamate group (from the tert-butyl carboxylate), and an aminomethyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carbamate group could potentially be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity could be influenced by the presence of the piperidine ring, the carbamate group, and the amino group .Scientific Research Applications
Synthesis and Characterization
Synthesis of Structurally Diverse Compounds : Tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the synthesis of thieno[2,3-c]pyridine derivatives through a reaction with ethyl cyanomalonate and sulfur, showcasing its versatility in organic synthesis. The synthesized compounds are characterized using spectroscopic methods and X-ray crystallography, highlighting its role in creating molecules with potential applications in materials science and pharmacology (Çolak, Karayel, Buldurun, & Turan, 2021).
Intermediate for Biologically Active Compounds : It acts as an intermediate in the synthesis of biologically active compounds. For example, a rapid synthetic method was established for an important intermediate in the synthesis of omisertinib (AZD9291), demonstrating its significance in the development of new pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
Structural and Molecular Analysis
Molecular Structure Determination : The compound's derivatives have been analyzed to understand their molecular and crystal structures, offering insights into their chemical behavior and potential applications. Such studies are crucial for the development of new materials and drugs (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Development of Synthetic Methodologies : Research also focuses on developing new synthetic methodologies using this compound as a starting material or intermediate. For instance, it has been used in the stereoselective synthesis of substituted piperidine derivatives, demonstrating its utility in creating enantiomerically pure compounds for pharmaceutical applications (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5/h12H,6-11,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSXFVUCPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)
![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)



![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)




![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)